Cas no 640292-04-2 (5-(4-Bromophenyl)isoxazole-3-carbaldehyde)

5-(4-Bromophenyl)isoxazole-3-carbaldehyde is a versatile brominated isoxazole derivative, primarily used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a reactive aldehyde group and a 4-bromophenyl substituent, enabling further functionalization through cross-coupling reactions, nucleophilic additions, or condensation processes. The bromine moiety enhances its utility in Suzuki-Miyaura and other palladium-catalyzed couplings, while the isoxazole core contributes to its stability and potential bioactivity. This compound is particularly valuable in the development of heterocyclic scaffolds for medicinal chemistry applications. High purity and well-defined reactivity make it a reliable building block for constructing complex molecules in drug discovery and materials science.
5-(4-Bromophenyl)isoxazole-3-carbaldehyde structure
640292-04-2 structure
Product Name:5-(4-Bromophenyl)isoxazole-3-carbaldehyde
CAS No:640292-04-2
MF:C10H6BrNO2
MW:252.064141750336
MDL:MFCD06199346
CID:961102
PubChem ID:11402499
Update Time:2025-06-08

5-(4-Bromophenyl)isoxazole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Bromophenyl)isoxazole-3-carbaldehyde
    • 5-(4-bromophenyl)-1,2-oxazole-3-carbaldehyde
    • 5-(4-bromophenyl)-3-Isoxazolecarboxaldehyde
    • SCHEMBL11902032
    • MFCD06199346
    • AS-65051
    • CS-W009467
    • 5-(4-bromophenyl)isoxazole-3-carboxaldehyde
    • A867961
    • SY014666
    • DB-073430
    • AMY36602
    • AKOS016001436
    • 640292-04-2
    • W17069
    • GXLXRMHJLMLRLG-UHFFFAOYSA-N
    • 5-(4-BROMOPHENYL)-3-ISOXAZOLECARBALDEHYDE
    • DTXSID90464798
    • MDL: MFCD06199346
    • Inchi: 1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H
    • InChI Key: GXLXRMHJLMLRLG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CC(C=O)=NO1

Computed Properties

  • Exact Mass: 250.95800
  • Monoisotopic Mass: 250.95819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.10000
  • LogP: 2.91660

5-(4-Bromophenyl)isoxazole-3-carbaldehyde Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 5-(4-Bromophenyl)isoxazole-3-carbaldehyde

Introduction to 5-(4-Bromophenyl)isoxazole-3-carbaldehyde (CAS No. 640292-04-2) and Its Emerging Applications in Chemical Biology

5-(4-Bromophenyl)isoxazole-3-carbaldehyde, identified by the chemical abstracts service number 640292-04-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound belongs to the isoxazole family, a class of molecules known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a 4-bromophenyl substituent and an aldehyde functional group at the 3-position of the isoxazole ring enhances its potential as a building block for drug discovery and synthetic chemistry.

The aldehyde group in 5-(4-Bromophenyl)isoxazole-3-carbaldehyde serves as a reactive handle for further functionalization, enabling the synthesis of more complex derivatives. This feature has made it a valuable intermediate in the development of novel pharmacophores. Recent studies have highlighted its utility in constructing small-molecule inhibitors targeting various disease-related proteins. The 4-bromophenyl moiety, on the other hand, introduces a lipophilic character to the molecule, which can improve its membrane permeability and bioavailability—key factors in drug design.

In the realm of medicinal chemistry, 5-(4-Bromophenyl)isoxazole-3-carbaldehyde has been explored as a precursor for developing compounds with potential therapeutic applications. For instance, researchers have utilized this scaffold to create inhibitors of kinases and other enzymes implicated in cancer progression. The isoxazole ring itself is known to exhibit inhibitory activity against several enzymes by mimicking natural substrates or interfering with enzyme-substrate binding. The 4-bromophenyl group further modulates the electronic properties of the molecule, influencing its binding affinity and selectivity.

Recent advances in computational chemistry have also facilitated the rational design of derivatives of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde. Molecular docking studies have identified promising lead compounds that could be further optimized for improved potency and reduced toxicity. These computational approaches leverage large datasets and machine learning algorithms to predict binding interactions between the compound and biological targets, streamlining the drug discovery process.

The synthesis of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde typically involves multi-step organic reactions, starting from readily available precursors such as 4-bromoaniline and malononitrile. The formation of the isoxazole ring is achieved through condensation reactions under controlled conditions, often employing catalysts that enhance yield and purity. The introduction of the aldehyde group at the 3-position can be accomplished via oxidation or formylation reactions, depending on the synthetic strategy employed.

One notable application of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde is in the development of probes for biochemical assays. Its reactive aldehyde group allows for covalent labeling of proteins or other biomolecules, enabling researchers to study protein-protein interactions or enzyme mechanisms in vitro. Such probes are invaluable tools in understanding complex biological pathways and have been instrumental in identifying new therapeutic targets.

The versatility of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde extends beyond its use as an intermediate in drug discovery. It has also been employed in materials science, where its aromatic structure contributes to the development of organic semiconductors and light-emitting diodes (OLEDs). The presence of both electron-donating (isoazolone) and electron-withdrawing (aldehyde) groups makes it an interesting candidate for tuning electronic properties in organic materials.

Future research directions may focus on expanding the chemical space accessible through derivatives of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde. By incorporating additional functional groups or exploring different substitution patterns on the isoxazole core, chemists can generate libraries of compounds with tailored properties for specific applications. Additionally, green chemistry principles may guide synthetic methodologies to reduce environmental impact while maintaining high efficiency.

In conclusion, 5-(4-Bromophenyl)isoxazole-3-carbaldehyde (CAS No. 640292-04-2) represents a promising scaffold with diverse applications in chemical biology and materials science. Its unique structural features make it an attractive candidate for further exploration, particularly in drug discovery and biochemical research. As our understanding of molecular interactions continues to grow, compounds like this are likely to play an increasingly important role in advancing scientific knowledge and developing innovative solutions.

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